molecular formula C11H20N2O3 B7977185 N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide

N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide

Cat. No. B7977185
M. Wt: 228.29 g/mol
InChI Key: BFUTXHHXBZTGDL-UHFFFAOYSA-N
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Description

N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Genotoxicity of Acrylamide : Acrylamide, which is structurally related to N-[3-(tert-Butoxycarbonylamino)propyl]acrylamide, has been found to interact with DNA, potentially leading to DNA base modifications and apoptosis, and may impair DNA repair. Free radicals may underline these effects, and some dietary antioxidants can act as protective agents against the genotoxic action of acrylamide (Błasiak et al., 2004).

  • Synthesis of Hydrophobic Monomer : N-tert-Butyl acrylamide, which shares a similar structure, has been synthesized successfully, indicating the possibility of synthesizing related compounds like this compound for specific applications (Wang Zao-hui, 2006).

  • Catalytic Asymmetric Cycloaddition : Acrylamides have been used in asymmetric [3+2] cycloaddition with allenoates. This suggests potential applications in organic synthesis and pharmaceuticals (Han et al., 2011).

  • Polymerization Studies : The polymerization of (meth)acrylamides, including compounds structurally related to this compound, has been studied. This research could be relevant to the development of new polymers and materials (Teodorescu and Matyjaszewski, 1999).

  • Hydrophobic Acrylamide Derivatives in Polymerization : Research into the polymerization of hydrophobic acrylamide derivatives, such as N-tert-butylacrylamide, can provide insights into the applications of similar compounds in creating specialized polymers (Lambert et al., 2005).

  • Functionalized Polymer Development : The development of functionalized polymers through the copolymerization of acrylamide-based monomers suggests potential applications in material science and engineering (Samaryk et al., 2009).

  • Responsive Polymer Fibers : The synthesis of temperature-sensitive polymer hydrogels using N-tert-butylacrylamide indicates potential applications in biomedical, robotics, and chemical industries (Agrawal et al., 2005).

properties

IUPAC Name

tert-butyl N-[3-(prop-2-enoylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-5-9(14)12-7-6-8-13-10(15)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUTXHHXBZTGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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